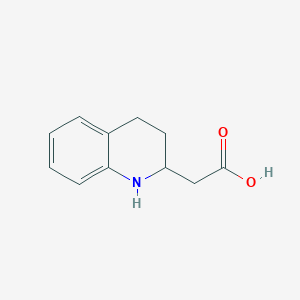

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds related to 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid involves strategies like the Pictet-Spengler reaction, which allows for the cyclization of arylethylamines with ketones in the presence of titanium(IV) isopropoxide and acetic-formic anhydride to produce various tetrahydroisoquinolines efficiently (Horiguchi et al., 2002).

Molecular Structure Analysis

The structure of similar compounds has been elucidated through techniques such as X-ray crystallography, demonstrating the importance of precise geometric and electronic configurations for their biological activities. For instance, the structure determination of a related α-amino nitrile showed the significance of C–H⋯N and C–H⋯π interactions in its molecular organization (Otero et al., 2017).

科学的研究の応用

-

- Application : 1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- Methods : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .

- Results : The review provides an update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

-

- Application : A new method for the preparation of tetrahydroquinolin‐2‐one derivatives is presented .

- Methods : This approach involves a two‐step reaction between enaminones and acylating agents, immediately followed by electrophilic cyclization, all within a single synthesis procedure, eliminating the need to isolate intermediates .

- Results : The method’s scope and limitations were evaluated with various reagent combinations thus demonstrating its general applicability to the synthesis of tetrahydroquinolin‐2‐one core .

-

- Application : A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .

- Methods : The compound was synthesized and then tested against various bacterial strains .

- Results : The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .

-

- Application : Meldrum’s acid assisted formation of tetrahydroquinolin‐2‐one derivatives a short synthetic pathway to the biologically useful scaffold .

- Methods : This approach involves a two‐step reaction between enaminones and acylating agents, immediately followed by electrophilic cyclization, all within a single synthesis procedure, eliminating the need to isolate intermediates .

- Results : The method’s scope and limitations were evaluated with various reagent combinations thus demonstrating its general applicability to the synthesis of tetrahydroquinolin‐2‐one core .

-

- Application : 2-oxo-1,2,3,4-tetrahydropyrimidines are key moieties present in various natural, synthetic and semi-synthetic chemical building blocks . They have multiple therapeutic and pharmacological activities including; antimicrobial, antiviral, anticancer, anti-inflammatory action and also include the adrenergic receptor antagonists for prostatic hyperplasia treatment .

- Methods : The compound was synthesized and then tested against various bacterial strains .

- Results : The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .

-

- Application : The use of renewable resources to prepare the catalyst makes this method promising for the sustainable 1,2,3,4-tetrahydroquinolines from the hydrogenation of quinolines .

- Methods : This approach involves a two‐step reaction between enaminones and acylating agents, immediately followed by electrophilic cyclization, all within a single synthesis procedure, eliminating the need to isolate intermediates .

- Results : The method’s scope and limitations were evaluated with various reagent combinations thus demonstrating its general applicability to the synthesis of tetrahydroquinolin‐2‐one core .

Safety And Hazards

The safety information for 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride, a related compound, indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more3.

将来の方向性

Unfortunately, I couldn’t find specific information on the future directions of research or applications for 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid.

Please note that this information is based on the sources I have access to and there might be more recent research or data available.

特性

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVYWECHDZNEQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399307 |

Source

|

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid | |

CAS RN |

185854-45-9 |

Source

|

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)

![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)

![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)

![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)